2-(Chloromethyl)-4-cyanobenzoyl chloride
Overview
Description
2-(Chloromethyl)-4-cyanobenzoyl chloride is a chemical compound that has been widely used in scientific research. It is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
2-(Chloromethyl)-4-cyanobenzoyl chloride has been widely used in scientific research. It is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is used as a starting material in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of insecticides and herbicides.
Mechanism Of Action
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzoyl chloride is not well understood. However, it is believed that the compound reacts with nucleophiles such as amines and alcohols to form covalent bonds. This reaction leads to the formation of new compounds that have different biological and chemical properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-4-cyanobenzoyl chloride are not well studied. However, it is believed that the compound has toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. Therefore, it is important to handle the compound with caution.
Advantages And Limitations For Lab Experiments
2-(Chloromethyl)-4-cyanobenzoyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of a variety of compounds. It is also relatively easy to handle and store. However, the compound has limitations. It is toxic and can cause health problems if not handled properly. It is also expensive and may not be readily available in some laboratories.
Future Directions
For the use of the compound include the synthesis of new anti-tumor agents, insecticides, and herbicides, as well as the synthesis of new polymers with unique properties.
properties
IUPAC Name |
2-(chloromethyl)-4-cyanobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPVOVXBNWPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463010 | |
Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-cyanobenzoyl chloride | |
CAS RN |
445312-07-2 | |
Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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